C-3 Position Suzuki Coupling Inertness: 3-Chloroisothiazole Derivatives Show 0% Successful Coupling Yield at C-3
3-Chloroisothiazole derivatives fail to undergo Suzuki coupling at the C-3 position under standard palladium-catalyzed conditions. This inertness is shared with 3-bromo, 3-OMs, 3-OTs, and 3-OTf analogs, all of which show 0% successful Suzuki coupling at C-3 [1]. In contrast, the C-5 position of 3-chloroisothiazole derivatives participates efficiently, with 3,5-dichloroisothiazole-4-carbonitrile reacting regiospecifically at C-5 with arylboronic acids to give 3-chloro-5-aryl products in high yields [2]. This divergent behavior establishes that 3-chloroisothiazole is not functionally replaceable by 5-chloroisothiazole for C-5 elaboration strategies.
| Evidence Dimension | Suzuki Coupling Success at C-3 Position |
|---|---|
| Target Compound Data | 0% successful Suzuki coupling at C-3 |
| Comparator Or Baseline | C-5 position of same scaffold: high-yield regiospecific coupling |
| Quantified Difference | Qualitative binary outcome: No reaction at C-3 vs. successful reaction at C-5 |
| Conditions | Pd-catalyzed Suzuki cross-coupling conditions with arylboronic acids |
Why This Matters
This defines a critical synthetic limitation: C-3 chloroisothiazole is not a viable Suzuki electrophile, while the C-5 position is—incorrect substitution pattern selection leads to synthetic failure.
- [1] Christoforou IC, Koutentis PA. New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry. 2006;4(19):3681–3693. doi:10.1039/b607442a. PMID: 16990945. View Source
- [2] Christoforou IC, Koutentis PA. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry. 2003;1(16):2936–2941. View Source
